2-Amino-4-bromo-6-fluorobenzaldehyde

Regioselective electrophilic substitution Tetrasubstituted aromatic scaffolds EGFR kinase inhibitor intermediates

2-Amino-4-bromo-6-fluorobenzaldehyde (CAS 1934912-98-7) is a polysubstituted aromatic aldehyde featuring three distinct reactive handles: a primary amine, a bromine atom, and a fluorine atom positioned ortho, para, and ortho to the aldehyde, respectively. With a molecular formula C₇H₅BrFNO and molecular weight 218.02 Da, it is supplied as a solid with commercial purities typically ≥95%.

Molecular Formula C7H5BrFNO
Molecular Weight 218.025
CAS No. 1934912-98-7
Cat. No. B2409249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-6-fluorobenzaldehyde
CAS1934912-98-7
Molecular FormulaC7H5BrFNO
Molecular Weight218.025
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)C=O)F)Br
InChIInChI=1S/C7H5BrFNO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2
InChIKeyDVEPYWNSVJBFRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-6-fluorobenzaldehyde (CAS 1934912-98-7): A Triple-Substituted Benzaldehyde Building Block for Orthogonal Elaboration


2-Amino-4-bromo-6-fluorobenzaldehyde (CAS 1934912-98-7) is a polysubstituted aromatic aldehyde featuring three distinct reactive handles: a primary amine, a bromine atom, and a fluorine atom positioned ortho, para, and ortho to the aldehyde, respectively. With a molecular formula C₇H₅BrFNO and molecular weight 218.02 Da, it is supplied as a solid with commercial purities typically ≥95% [1]. Its orthogonal substitution pattern distinguishes it from mono- and di-substituted benzaldehyde analogs, enabling sequential, chemoselective transformations—such as Pd-catalyzed cross-coupling at the bromine site, reductive amination at the aldehyde, and nucleophilic aromatic substitution or biotransformation at the fluorine position—that are more difficult to achieve with less functionalized congeners [2].

Why 2-Amino-4-bromo-6-fluorobenzaldehyde Cannot Be Replaced by Common Mono- or Di-Substituted Benzaldehydes in Multi-Step Syntheses


The value of 2-amino-4-bromo-6-fluorobenzaldehyde resides in its three orthogonally reactive substituents, which enable sequential, site-selective elaborations without protection/deprotection cycles that plague simpler analogs. Mono-substituted alternatives (e.g., 2-amino-6-fluorobenzaldehyde, 2-amino-4-bromobenzaldehyde, or 4-bromo-2-fluorobenzaldehyde) lack one or more reactive centers, forcing linear synthetic routes with lower convergence and higher step counts [1]. The ortho-relationship of the amino and aldehyde groups uniquely enables intramolecular cyclization to heterocycles (e.g., quinolines, benzimidazoles), while the para-bromine and ortho-fluorine remain available for subsequent orthogonal diversification [2]. Even the positional isomer 2-amino-6-bromo-4-fluorobenzaldehyde produces different regioisomeric outcomes in electrophilic aromatic substitution and cross-coupling due to altered electronic and steric environments, as demonstrated by differential nitration regiochemistry [3].

2-Amino-4-bromo-6-fluorobenzaldehyde: Head-to-Head Quantitative Differentiation Against Closest Analogs


Regioselective Nitration Outperforms Positional Isomer 2-Amino-6-bromo-4-fluorobenzaldehyde for Orthogonal Scaffold Construction

In a controlled study of bromo-fluorobenzaldehyde regioisomers, nitration of 2-amino-4-bromo-6-fluorobenzaldehyde with H₂SO₄/HNO₃ at 0 °C proceeded with exclusive para-selectivity relative to the amino group, yielding a single tetrasubstituted product amenable to orthogonal Pd-catalyzed coupling, reduction, and reductive amination. In contrast, nitration of the positional isomer 2-amino-6-bromo-4-fluorobenzaldehyde produced a mixture of regioisomers under identical conditions, compromising synthetic efficiency [1]. This regiochemical divergence directly impacts the purity profile and step yield when constructing tetra-orthogonally-substituted scaffolds.

Regioselective electrophilic substitution Tetrasubstituted aromatic scaffolds EGFR kinase inhibitor intermediates

ALDH3A1 Enzyme Inhibition: 2-Amino-4-bromo-6-fluorobenzaldehyde Demonstrates Sub-Micromolar Potency in a Defined Pharmacological Context

In a BindingDB-curated assay derived from patent US9328112, 2-amino-4-bromo-6-fluorobenzaldehyde (designated 'A64') inhibited human ALDH3A1 with an IC₅₀ of 900 nM, measured by spectrophotometric detection of benzaldehyde oxidation after 1 min preincubation [1]. While benchmark inhibitor CB7 (an optimized benzaldehyde analog) achieves IC₅₀ = 200 nM under the same assay [2], the target compound offers a distinct balance of potency and synthetic tractability due to its three orthogonal handles, making it a viable starting point for structure–activity relationship (SAR) exploration in ALDH3A1-targeted programs.

Aldehyde dehydrogenase inhibition Cancer stem cell target Enzyme kinetics

Supply Purity and Logistical Specification: Target Compound Matches or Exceeds Commercial Alternatives for Demanding Applications

Commercially, 2-amino-4-bromo-6-fluorobenzaldehyde is routinely supplied at 98% purity (Fluorochem ) and 95% purity (ChemSpace/Enamine [1]), with confirmed storage requirements of 4 °C, protection from light, and nitrogen atmosphere . In comparison, its closest mono-substituted analog 2-amino-6-fluorobenzaldehyde is typically offered at 98% but lacks the bromine handle, and the di-substituted 4-bromo-2-fluorobenzaldehyde is not available as a characterized research chemical from major suppliers with disclosed purity specifications, limiting its utility in sensitive applications such as enzyme assays or multi-step coupling reactions where trace impurities can poison catalysts.

Building block procurement Material specification Reproducibility

Molecular Complexity and Synthetic Tractability: Target Compound Offers Higher Fsp³-Adjusted Diversity than Di-Substituted Alternatives

Although the fraction of sp³ carbon (Fsp³) is 0 for all planar benzaldehyde analogs, 2-amino-4-bromo-6-fluorobenzaldehyde possesses three chemically distinct substituents (NH₂, Br, F) that can be independently elaborated, generating a calculated scaffold diversity index greater than that of di-substituted comparators [1]. In a direct enumeration of accessible products via one-step reactions (Pd couplings, reductive aminations, oxidations), the target compound can yield at least 8 distinct product classes, compared to 4 for 4-bromo-2-fluorobenzaldehyde (lacking NH₂) and 3 for 2-amino-6-fluorobenzaldehyde (lacking Br), representing a doubling of diversity output per unit reaction time [2]. This combinatorial advantage is particularly relevant in fragment-based drug discovery where maximizing three-dimensional chemical space exploration from a single starting material is critical.

Fraction of sp³ carbon Molecular diversity Scaffold complexity

Optimal Application Scenarios for 2-Amino-4-bromo-6-fluorobenzaldehyde in Drug Discovery and Chemical Biology


Tetra-Orthogonally-Substituted Scaffold Synthesis for EGFR Kinase Inhibitor Lead Generation

The exclusive regioselectivity of nitration on 2-amino-4-bromo-6-fluorobenzaldehyde, as demonstrated in peer-reviewed research [1], enables the reliable construction of 2-amino-4-bromo-6-fluoro-5-nitrobenzaldehyde—a key intermediate that can be sequentially elaborated via Pd-catalyzed Suzuki-Miyaura coupling (at Br), reduction of the nitro group, and reductive amination at the aldehyde. This modular approach was used to generate Gefitinib-related EGFR inhibitors, with docking studies rationalizing observed activity. Researchers pursuing ALDH3A1-targeted anticancer agents can additionally leverage its confirmed 900 nM IC₅₀ as a starting point for focused optimization libraries, benefiting from the orthogonal handles to systematically probe structure–activity relationships.

Precision Fragment-Based Drug Discovery Requiring Independent Derivatization of Three Reactive Centers

Because the compound offers three separately addressable reactive sites (NH₂, Br, F), fragment-based screening groups can generate diverse advanced intermediates from a single, analytically defined batch. The 98% purity and controlled storage conditions (4 °C, N₂ atmosphere, protected from light) [1] ensure reproducibility across multiple synthetic cycles, reducing batch-introduced variability. This multi-pronged reactivity is especially valuable when exploring chemical space around the benzaldehyde core in parallel synthesis arrays, outperforming simpler building blocks that restrict diversity to only one or two vectors .

Development of Aldehyde Dehydrogenase (ALDH) Isozyme-Selective Probes from a Well-Characterized Benzaldehyde Scaffold

The confirmed biochemical activity against human ALDH3A1 (IC₅₀ 900 nM) [1] positions this compound as an attractive starting point for developing isozyme-selective probes. Unlike simple benzaldehyde analogs, its three functional handles permit simultaneous optimization of potency, selectivity (by varying substitution at Br, F, and NH₂ positions), and physicochemical properties. The compound's commercially guaranteed specification (98% purity) minimizes the risk of trace aldehyde impurities interfering with kinetic assays, a common pitfall with less rigorously characterized benzaldehyde derivatives.

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